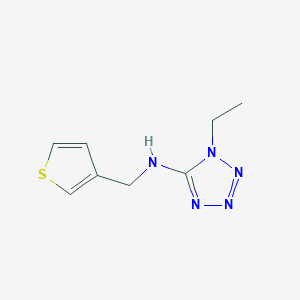![molecular formula C19H22ClN5O2S B249597 ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B249597.png)
({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorobenzyl group, a methoxybenzyl group, and a tetrazolylsulfanyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Methoxybenzylation: The chlorobenzyl intermediate is then reacted with 3-methoxybenzyl alcohol under basic conditions to form the methoxybenzyl ether.
Tetrazole Introduction: The final step involves the introduction of the tetrazole group. This can be achieved by reacting the methoxybenzyl ether with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole group.
Reduction: Reduction reactions can
Propriétés
Formule moléculaire |
C19H22ClN5O2S |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H22ClN5O2S/c1-25-19(22-23-24-25)28-11-10-21-12-15-4-3-5-17(26-2)18(15)27-13-14-6-8-16(20)9-7-14/h3-9,21H,10-13H2,1-2H3 |
Clé InChI |
QSZIUVXVQWVXOB-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine](/img/structure/B249537.png)
